molecular formula C22H24FN3O B11336277 4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)pyrrolidin-2-one

4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B11336277
M. Wt: 365.4 g/mol
InChI Key: KIDLYXSPDAJKLH-UHFFFAOYSA-N
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Description

4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazoles and pyrrolidinones

Properties

Molecular Formula

C22H24FN3O

Molecular Weight

365.4 g/mol

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C22H24FN3O/c1-2-3-12-26-20-7-5-4-6-19(20)24-22(26)17-13-21(27)25(15-17)14-16-8-10-18(23)11-9-16/h4-11,17H,2-3,12-15H2,1H3

InChI Key

KIDLYXSPDAJKLH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Formation of the Pyrrolidinone Ring: This step might involve the cyclization of an appropriate amine with a carbonyl compound.

    Introduction of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives.

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and its substituted analogs.

Uniqueness

4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-2-ONE is unique due to the combination of its structural features, which might confer specific biological activities or chemical reactivity not observed in other similar compounds.

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